molecular formula C14H12ClF3N2 B1464837 N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1220030-73-8

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1464837
CAS No.: 1220030-73-8
M. Wt: 300.7 g/mol
InChI Key: YFZCQVQVIOVPFM-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a benzyl group, a chlorine atom, a methyl group, and a trifluoromethyl group

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura (sm) cross-coupling reactions , it might be involved in pathways related to carbon–carbon bond formation.

Result of Action

It’s known that the compound can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepatitis c .

Action Environment

It’s known that the compound is stable under inert gas (nitrogen or argon) at 2–8 °c .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which is then subjected to N-alkylation with benzyl chloride and methyl iodide under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine stands out due to its combination of functional groups, which confer unique electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research domains.

Properties

IUPAC Name

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZCQVQVIOVPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156624
Record name 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-73-8
Record name 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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